1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to the prevention of cancer cell proliferation . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to significantly inhibit CDK2 and HPK1 . The inhibition of these kinases disrupts the normal functioning of the cell cycle and T-cell receptor signaling, respectively.
Biochemical Pathways
The inhibition of CDK2 by this compound leads to alterations in the cell cycle progression . This results in the inhibition of cancer cell proliferation. On the other hand, the inhibition of HPK1 can enhance antitumor immunity .
Pharmacokinetics
The compound’s significant inhibitory activity against its targets suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Specifically, it has been found to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit HPK1, a kinase involved in cellular signal transduction . This interaction suggests that this compound may play a role in regulating cellular processes such as cell division, survival, and apoptosis .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitumor activity. For example, it has been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It has also been reported to induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, a kinase that plays a crucial role in cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to disrupt wound healing patterns by 23% after 72 hours of treatment . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to display tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core . Another approach involves the use of substituted hydrazines and β-ketoesters
Properties
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPWJKIKLMVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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